Ethyl dicyclohexylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
6286-16-4 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
ethyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C15H27NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
RRIUDBQELAWJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Carbamate Esters
Hydrolytic Stability and Degradation Pathways
The hydrolysis of carbamate (B1207046) esters is a critical aspect of their chemistry, influencing their stability and environmental fate. Generally, carbamates are more resistant to hydrolysis than corresponding carboxylic acid esters because the lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. researchgate.net The stability is highly dependent on the substitution pattern on the nitrogen atom and the pH of the environment. researchgate.netnih.gov N,N-disubstituted carbamates, such as Ethyl dicyclohexylcarbamate, are notably more stable than their N-monosubstituted or unsubstituted counterparts. nih.gov
| Carbamate Type | Substitution | Relative Stability in Buffer/Plasma |
| N-monosubstituted | R-NH-CO-OR' | Unstable, rapid hydrolysis nih.gov |
| N,N-disubstituted | R₂N-CO-OR' | Stable nih.gov |
Table 1: Comparative stability of N-substituted carbamate esters.
Acid-catalyzed hydrolysis is generally not a dominant degradation pathway for carbamates under most environmental conditions. clemson.edu The mechanism, often designated as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), is similar to that of ester hydrolysis. zendy.io The process typically involves two main steps:
Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. For carbamates, protonation can also occur on the nitrogen, leading to a less reactive tautomer. zendy.io
A rate-determining nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. zendy.io
Subsequent proton transfer and elimination of the alcohol (or phenol) and the carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.
Theoretical studies on methyl carbamate suggest the reaction proceeds via the N-protonated tautomer, which undergoes a nucleophilic attack by water. zendy.io However, the delocalization of the nitrogen lone pair makes the carbonyl group less susceptible to protonation and subsequent nucleophilic attack compared to esters, contributing to their greater stability in acidic conditions. researchgate.netclemson.edu The hydrolysis of N-monosubstituted carbamates is noted to be stable in acidic solutions. scite.ai
Base-catalyzed hydrolysis is a more significant degradation pathway for carbamate esters. researchgate.netclemson.edu The reaction is typically first-order with respect to both the carbamate and the hydroxide (B78521) ion concentration. researchgate.net For N,N-disubstituted carbamates like this compound, the mechanism is generally a direct nucleophilic acyl substitution, known as the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netnih.gov
The BAC2 mechanism involves:
Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. youtube.com
Formation of a tetrahedral intermediate. youtube.com
Elimination of the alkoxy leaving group (ethoxide in the case of this compound) to form the corresponding carbamic acid, which is then deprotonated by the base to form a stable carbamate salt. youtube.com
For N-monosubstituted and N-unsubstituted carbamates, an alternative pathway, the E1cB (Elimination Unimolecular conjugate Base) mechanism, can occur. researchgate.netrsc.org This pathway involves the deprotonation of the amide nitrogen, followed by the elimination of the leaving group to form a highly reactive isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.netrsc.org This E1cB mechanism accounts for the much faster hydrolysis rates of primary carbamates compared to the secondary and tertiary carbamates that react via the BAC2 pathway. researchgate.net The base-catalyzed hydrolysis is generally irreversible and proceeds to completion, in contrast to the often-reversible acid-catalyzed reaction. nih.govquora.com
Reduction Reactions of Carbamate Esters
Carbamate esters can be reduced using powerful reducing agents. The most common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). stackexchange.com LiAlH₄ is a strong, non-selective hydride donor capable of reducing a wide variety of functional groups, including both esters and amides. harvard.edu
The reduction of a carbamate ester like this compound with LiAlH₄ results in the cleavage of the carbamate group. The reaction proceeds to reduce the "amide" portion to an amine and the "ester" portion to an alcohol. stackexchange.com The products from the reduction of this compound would therefore be dicyclohexylmethylamine and ethanol (B145695).
The mechanism involves the hydride attacking the carbonyl carbon, followed by the departure of the alkoxy group as an aluminate salt. The resulting iminium ion intermediate is then further reduced by another equivalent of hydride to yield the final tertiary amine.
Other reducing agents have different selectivities. For instance, lithium borohydride (B1222165) (LiBH₄) can selectively reduce esters in the presence of amides, while borane (B79455) (BH₃) is often used for the selective reduction of carboxylic acids and amides. harvard.edu The specific choice of reagent allows for controlled reductions in complex molecules.
Reductions to Aldehydes (e.g., Diisobutylaluminum Hydride)
The reduction of esters to aldehydes requires careful control of the reducing agent and reaction conditions to prevent over-reduction to the corresponding alcohol. masterorganicchemistry.comacs.org Diisobutylaluminum hydride (DIBAL-H) is a bulky and powerful reducing agent commonly used for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comthieme-connect.deorganic-chemistry.org
The reaction proceeds through the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a tetrahedral intermediate. At low temperatures (typically -78 °C), this intermediate is stable. Upon aqueous workup, the intermediate is hydrolyzed to yield the aldehyde. masterorganicchemistry.comharvard.edu The use of a single equivalent of DIBAL-H is crucial to stop the reaction at the aldehyde stage. masterorganicchemistry.com While carbamates are generally less reactive towards reduction than esters, the specific conditions for the selective reduction of this compound to the corresponding aldehyde would require empirical optimization. thieme-connect.de
Table 1: General Conditions for Ester Reduction to Aldehydes with DIBAL-H
| Parameter | Condition |
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) |
| Stoichiometry | 1 equivalent |
| Temperature | -78 °C |
| Solvent | Toluene, Dichloromethane (B109758), Ether |
| Workup | Aqueous acid or a quenching agent like methanol (B129727) followed by aqueous tartrate salt solution harvard.edu |
Reductions to Alcohols (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carbamates, to their corresponding alcohols. youtube.commasterorganicchemistry.comstackexchange.comlibretexts.org Unlike DIBAL-H, LiAlH₄ is strong enough to reduce the initially formed aldehyde intermediate further to the primary alcohol. masterorganicchemistry.comlibretexts.org
The reduction of a carbamate with LiAlH₄ can lead to different products depending on the substitution pattern of the carbamate. For N,N-disubstituted carbamates like this compound, reduction with LiAlH₄ typically cleaves the ester portion, yielding the corresponding tertiary amine and the alcohol derived from the alkoxy group. stackexchange.comguidechem.com The mechanism involves the initial attack of the hydride on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the ethoxide group to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the tertiary amine, dicyclohexylmethylamine. The liberated ethoxide is protonated during workup to give ethanol. stackexchange.comguidechem.com
Table 2: General Products of Carbamate Reduction with LiAlH₄
| Carbamate Type | Products |
| N,N-disubstituted | Tertiary amine and alcohol |
| N-monosubstituted | N-methyl amine and alcohol |
| Unsubstituted | Amine and alcohol |
Nucleophilic Substitution and Elimination Pathways
The carbamate group can participate in nucleophilic substitution and elimination reactions, with the specific pathway being dependent on the substrate structure, the nature of the nucleophile and leaving group, and the reaction conditions. luxembourg-bio.comresearchgate.net
Nucleophilic substitution reactions at the carbonyl carbon of carbamates generally proceed through a nucleophilic acyl substitution mechanism, which is an addition-elimination process. luxembourg-bio.comchemguide.co.uk Direct Sₙ1 or Sₙ2 displacement at the carbonyl carbon is not typical for carbamates. However, the alkyl groups attached to the nitrogen or the oxygen of the carbamate can undergo Sₙ1 or Sₙ2 reactions under certain conditions.
For this compound, the ethyl group could potentially undergo an Sₙ2 reaction with a strong nucleophile, where the dicyclohexylcarbamate anion would act as the leaving group. Similarly, the cyclohexyl groups could undergo substitution, though this is less likely due to steric hindrance. The reaction of carbamate anions with alkyl halides to form carbamate esters is an example of an Sₙ2 displacement. oup.com
Acyl-transfer reactions of carbamates with nucleophiles can occur via a concerted or stepwise mechanism, influenced by the leaving group's nature. luxembourg-bio.com
Elimination reactions involving carbamates can lead to the formation of isocyanates. sci-hub.seacs.org The hydrolysis of certain N-substituted carbamates in basic solutions can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netscite.ai This involves the deprotonation of the nitrogen to form a carbamate anion, which then eliminates the leaving group (the alcohol portion) to form an isocyanate intermediate. researchgate.netscite.ai This pathway is more common for carbamates with acidic N-H protons and good leaving groups. scite.ai For N,N-disubstituted carbamates like this compound, this specific E1cB pathway is not possible due to the absence of an N-H proton.
However, elimination reactions can be induced under different conditions. For instance, the dealcoholysis of carbamate esters to yield isocyanates can be facilitated by reagents like boron trichloride (B1173362) in the presence of a base. sci-hub.se The removal of an allyloxycarbonyl group from a carbamate to give an amine is another example of an elimination-type deprotection strategy. google.com
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of ethyl dicyclohexylcarbamate. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
In ¹H NMR analysis of this compound, the spectrum is characterized by distinct signals corresponding to the ethyl and dicyclohexyl moieties. The ethyl group produces a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the two cyclohexyl rings, however, generate a series of complex, overlapping multiplets in the upfield region of the spectrum. This complexity arises from the numerous chemically non-equivalent methylene (B1212753) (-CH₂) protons and the two methine (CH-N) protons, all of which couple with each other.
Based on standard chemical shift principles, the expected signals can be assigned as follows:
A quartet corresponding to the two protons of the ethoxy methylene group (-O-CH₂ -CH₃).
A broad multiplet for the two methine protons on the cyclohexyl rings, directly attached to the nitrogen atom (N-CH ).
A series of overlapping multiplets for the 20 methylene protons of the two cyclohexyl rings.
A triplet for the three protons of the ethoxy methyl group (-O-CH₂-CH₃ ).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Data are estimated based on typical chemical shift values; experimental values may vary.)
| Protons Assigned | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -O-CH₂ -CH₃ | ~4.1 | Quartet (q) |
| N-CH (Cyclohexyl) | ~3.5 - 3.9 | Broad Multiplet |
| Cyclohexyl -CH₂- | ~1.0 - 1.9 | Multiplet (m) |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of eight distinct signals are expected in a proton-decoupled spectrum, assuming the two cyclohexyl groups are chemically equivalent. These signals correspond to the carbonyl carbon, the two carbons of the ethyl group, and the five unique carbon positions on the cyclohexyl rings (one methine and four methylene carbons, with two being equivalent).
The chemical shifts are highly informative oregonstate.edulibretexts.org:
The carbamate (B1207046) carbonyl carbon (C=O) appears significantly downfield.
The carbon of the ethoxy methylene group (-O-CH₂) resonates downfield due to the adjacent oxygen atom.
The methine carbon of the cyclohexyl ring attached to the nitrogen (N-CH) is also shifted downfield.
The remaining cyclohexyl methylene carbons and the ethyl methyl carbon appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Data are estimated based on typical chemical shift values; experimental values may vary.)
| Carbon Assigned | Predicted Chemical Shift (δ, ppm) |
| C =O (Carbamate) | ~155 |
| -O-CH₂ -CH₃ | ~60 |
| N-CH (Cyclohexyl) | ~55 |
| Cyclohexyl -CH₂- | ~25 - 35 |
| -O-CH₂-CH₃ | ~14 |
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by absorptions characteristic of its carbamate and alkyl functionalities.
The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibration of the carbamate group. Other key absorptions include the C-H stretching of the cyclohexyl and ethyl groups, and the C-O and C-N stretching vibrations.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: Data are based on characteristic infrared absorption frequencies for functional groups.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| C-H (Alkyl) | 2850 - 2950 | Strong | Stretch |
| C=O (Carbamate) | 1680 - 1700 | Strong | Stretch |
| C-O (Ethoxy) | 1220 - 1260 | Strong | Stretch |
| C-N (Carbamate) | 1180 - 1220 | Medium | Stretch |
Mass Spectrometry
HRMS-ESI is a powerful technique for determining the precise molecular formula of a compound. In positive-ion mode ESI, the molecule is typically protonated to form the [M+H]⁺ ion. High-resolution analysis measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy (typically to four or more decimal places).
The molecular formula of this compound is C₁₅H₂₇NO₂. The calculated exact mass of the protonated molecule, [C₁₅H₂₈NO₂]⁺, can be compared against the experimentally measured value to confirm the elemental composition, providing a high degree of confidence in the compound's identity.
Table 4: Predicted HRMS-ESI Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | C₁₅H₂₈NO₂⁺ | 254.2115 |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are fundamental in the synthesis and analysis of this compound, enabling both its purification from reaction mixtures and the real-time monitoring of its formation. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgkhanacademy.org
Column Chromatography
Column chromatography is a preparative technique extensively used for the purification of this compound from crude reaction mixtures on a larger scale. column-chromatography.com The principle of separation relies on the varying affinities of the compounds in the mixture for the stationary phase and the mobile phase. column-chromatography.com By carefully selecting these two phases, this compound can be effectively isolated from byproducts and unreacted starting materials.
In a typical application, the crude product containing this compound is dissolved in a minimal amount of solvent and loaded onto a column packed with a solid adsorbent, the stationary phase. column-chromatography.comrochester.edu Silica (B1680970) gel is the most commonly used stationary phase for the purification of carbamates due to its polar nature. rsc.orgsigmaaldrich.comresearchgate.net Alumina can also be employed as a stationary phase. umich.educup.edu.cn
A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. wikipedia.org The choice of eluent is critical for achieving good separation. libretexts.org For a non-polar compound like this compound, a non-polar solvent system is generally used. A common mobile phase for purifying related carbamate compounds involves a mixture of petroleum ether and ethyl acetate (B1210297). rsc.orgresearchgate.net The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. rochester.edu
During the process, fractions are collected as the solvent exits the column. These fractions are then analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure this compound. researchgate.net Once the desired fractions are identified, the solvent is removed, typically under reduced pressure, to yield the purified compound. rsc.org
Table 1: Typical Column Chromatography Parameters for Purification
| Parameter | Description | Typical Value/System |
|---|---|---|
| Stationary Phase | The solid adsorbent packed into the column that separates the mixture. | Silica gel, Alumina rsc.orgcup.edu.cn |
| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | Petroleum Ether / Ethyl Acetate (e.g., 30:1 to 4:1 v/v) rsc.org |
| Loading Technique | Method of applying the crude sample to the column. | Dissolved in a minimal amount of solvent or dry-loaded onto silica gel. rochester.edu |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (increasing polarity). rochester.edu |
| Fraction Analysis | Method used to check the purity of collected fractions. | Thin Layer Chromatography (TLC). researchgate.net |
Thin Layer Chromatography (TLC) Monitoring
Thin Layer Chromatography (TLC) is an indispensable analytical tool used for monitoring the progress of the synthesis of this compound. wikipedia.orgumich.edu It is a fast, simple, and inexpensive method to quickly determine the presence of reactants and the formation of products in a reaction mixture. wikipedia.orgsigmaaldrich.comresearchgate.net
The technique is performed on a small plate, typically glass or aluminum, coated with a thin layer of an adsorbent material, which serves as the stationary phase. wikipedia.org For carbamate analysis, silica gel is the most common stationary phase. sigmaaldrich.comrsc.org
To monitor a reaction, small spots of the starting material, the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture are applied to a baseline drawn on the TLC plate. wikipedia.org The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). libretexts.org The solvent moves up the plate by capillary action, carrying the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org
The progress of the reaction is observed by comparing the spots. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product (this compound), will appear. wikipedia.orgresearchgate.net The reaction is considered complete when the spot of the starting material has disappeared. rsc.org
Because compounds are often colorless, a visualization method is required to see the spots. wikipedia.org A common method is to use TLC plates containing a fluorescent indicator, which allows the spots to be seen as dark patches under UV light. umich.edu Alternatively, the plate can be exposed to iodine vapor, which reacts with organic compounds to produce colored spots. umich.edu TLC is also crucial for determining the optimal solvent system for subsequent purification by column chromatography. umich.edulibretexts.org
Table 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
| Parameter | Description | Typical System/Method |
|---|---|---|
| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel plates (e.g., with F254 indicator). rsc.org |
| Mobile Phase | The solvent that elutes the plate. | A mixture of non-polar and polar solvents, such as Petroleum Ether / Ethyl Acetate or Hexane / Ethyl Acetate. libretexts.orgcommonorganicchemistry.com |
| Application | Spotting the samples on the plate. | Capillary spotters are used to apply dilute solutions of the starting material and reaction mixture. libretexts.org |
| Development | The running of the chromatogram. | The plate is placed in a closed chamber with the mobile phase. libretexts.org |
| Visualization | Method for observing the separated spots. | UV light (254 nm) or staining with an agent like iodine. wikipedia.orgumich.edu |
Computational and Theoretical Chemistry Studies of Carbamates
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For carbamates, these calculations can elucidate key aspects of their chemical nature.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on carbamates have been employed to optimize their molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.gov For instance, the B3LYP hybrid functional combined with a 6-31G(d,p) basis set has been successfully used to study various carbamate (B1207046) pesticides. nih.gov Such studies provide a theoretical basis for understanding the structural and electronic properties of the broader class of carbamates.
DFT calculations are also instrumental in predicting the toxicity of carbamates by correlating their electronic properties with biological activity. mdpi.com These computational approaches can help in designing new carbamate derivatives with specific desired properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For carbamates, the analysis of these orbitals helps in understanding their reaction mechanisms and predicting their behavior in various chemical environments. mdpi.com
| Carbamate Derivative | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Carbamate A | -6.5 | -1.2 | 5.3 |
| Carbamate B | -6.8 | -1.0 | 5.8 |
| Carbamate C | -6.2 | -1.5 | 4.7 |
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Hardness (η): A measure of the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of changing electron distribution.
Electrophilicity (ω): A measure of the ability of a molecule to accept electrons.
Nucleophilicity (N): A measure of the ability of a molecule to donate electrons.
These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for predicting the reactivity of carbamates in various chemical reactions. nih.gov
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 3.85 eV |
| Chemical Potential (μ) | -3.85 eV |
| Hardness (η) | 2.65 eV |
| Softness (S) | 0.38 eV-1 |
| Electrophilicity (ω) | 2.79 eV |
Molecular Dynamics Simulations in Carbamate Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of carbamates, MD simulations can provide insights into their conformational flexibility, interactions with solvents, and binding mechanisms with biological targets. nih.gov For example, MD simulations have been used to investigate the binding of carbamate adducts to receptors, revealing the stability of the ligand-receptor complex. nih.gov These simulations are crucial for understanding the behavior of carbamates in biological systems and for the rational design of new drugs and materials.
Theoretical Investigations of Reaction Mechanisms and Selectivity
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving carbamates. Computational studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway. researchgate.net For instance, the synthesis of carbamates from CO2, amines, and alkyl halides has been investigated using computational methods to propose detailed mechanistic pathways. researchgate.net These theoretical investigations can also explain the observed selectivity in reactions, guiding the development of more efficient and selective synthetic routes.
Computational Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict the spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. acs.orgnih.gov By simulating these spectra, researchers can aid in the interpretation of experimental data and confirm the structure of newly synthesized compounds. acs.org For carbamates, DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental results, assisting in the vibrational assignment of different functional groups. nih.gov This synergy between computational prediction and experimental measurement is a powerful tool in the characterization of carbamate compounds. acs.org
Applications of Dicyclohexylcarbamate Derivatives in Chemical Synthesis and Materials Science
Reagents and Intermediates in Organic Synthesis
In the realm of organic synthesis, dicyclohexyl-containing compounds are indispensable tools for constructing complex molecules under mild conditions. Their most prominent role is as coupling agents, facilitating the formation of amide and ester bonds, and as reagents in cyclization reactions.
One of the most significant applications of a dicyclohexyl derivative in synthesis is the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to form amide bonds, a cornerstone of peptide synthesis. creative-peptides.comwikipedia.org Introduced in 1955, DCC remains a widely used reagent for both liquid- and solid-phase peptide synthesis due to its efficiency and mild reaction conditions. creative-peptides.combachem.com
The mechanism involves the activation of a carboxylic acid group of one amino acid by DCC. The carboxyl group adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. creative-peptides.comthieme-connect.de This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, resulting in the formation of a stable peptide bond. creative-peptides.com A key byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and precipitates out of the reaction mixture, facilitating its removal by simple filtration. thieme-connect.dechemicalbook.com
While effective, the use of DCC can lead to side reactions, including the potential for racemization of chiral amino acids. thieme-connect.depeptide.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. HOBt intercepts the O-acylisourea intermediate to form an active ester, which then reacts with the amine component, minimizing the risk of racemization. bachem.compeptide.com Another potential side reaction is the formation of a stable N-acylurea, which is unable to participate further in the coupling reaction. bachem.com
Table 1: Key Features of DCC as a Coupling Agent in Peptide Synthesis
| Feature | Description |
| Function | Acts as a dehydrating agent to facilitate the formation of amide (peptide) bonds from carboxylic acids and amines. chemicalbook.com |
| Mechanism | Activates a carboxyl group by forming a reactive O-acylisourea intermediate. creative-peptides.com |
| Byproduct | Forms N,N'-dicyclohexylurea (DCU), which is largely insoluble and easily removed by filtration. thieme-connect.de |
| Reaction Conditions | Allows for mild reaction conditions, preserving sensitive functional groups. creative-peptides.comthieme-connect.de |
| Solvents | Highly effective in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). creative-peptides.com |
| Challenges | Can cause racemization of chiral centers and formation of N-acylurea byproduct. bachem.compeptide.com |
| Additives | Often used with racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt). bachem.compeptide.com |
The powerful dehydrating properties of N,N'-Dicyclohexylcarbodiimide (DCC) extend to its use in intramolecular condensation reactions to form cyclic structures. DCC has been employed as both a reagent and a reactant in the synthesis of various heterocycles. chemicalbook.com For instance, it facilitates cyclodesulfurative annulation reactions, which are used to create specific types of nucleotide analogs. chemicalbook.com
This methodology is also applicable to the synthesis of cyclic peptides and other natural products. By promoting the formation of an amide or ester bond between two functional groups within the same molecule, DCC can efficiently drive the cyclization process. This approach has been utilized in the synthesis of photoactivatable cyclic tubulysin (B8622420) derivatives, where ring-closing metathesis is a key step. nih.gov The ability to form these ring structures is crucial for enhancing metabolic stability and modulating the biological activity of the target molecules. nih.gov
Precursors in Polymer Chemistry and Materials Science
Dicyclohexylcarbamate derivatives and related compounds are valuable precursors in the synthesis of polymers and advanced functional materials. They are used in the production of polyurethanes and as key components in photolithographic processes for the microelectronics industry.
Polyurethanes are a major class of polymers defined by the presence of carbamate (B1207046) (urethane) linkages in their backbone. thieme-connect.de While ethyl dicyclohexylcarbamate itself is not a primary monomer, related cycloaliphatic dicyclohexyl derivatives are critical precursors in polyurethane synthesis. The industrial production of polyurethanes typically involves the reaction of a diisocyanate with a polyol. thieme-connect.degoogle.com
In this context, cycloaliphatic diisocyanates such as 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) are used to impart specific properties to the final polymer, such as enhanced thermal stability and durability. google.com The reaction between the isocyanate groups (-NCO) of the dicyclohexyl precursor and the hydroxyl groups (-OH) of the polyol forms the characteristic carbamate ester linkages, resulting in the polyurethane polymer chain. thieme-connect.de
An alternative, non-isocyanate route for polyurethane synthesis involves the reaction of cyclic carbonates with amines. researchgate.net This pathway also results in the formation of polyhydroxyurethanes, offering a more sustainable approach to producing polymers with carbamate functional groups. researchgate.net
In materials science, certain dicyclohexylcarbamate derivatives function as photobase generators (PBGs). PBGs are compounds that release a basic substance upon exposure to light. rsc.org This property is highly valuable in photolithography, a key process in the fabrication of microelectronics. PBGs are incorporated into photoresist formulations, which are light-sensitive materials used to pattern semiconductor wafers. rsc.orgutexas.edu
Specifically, derivatives like 2-nitrobenzyl dicyclohexylcarbamate have been synthesized and evaluated for this purpose. utexas.edu In advanced photolithographic techniques such as pitch division, a photoresist contains both a photoacid generator (PAG) and a photobase generator. utexas.edu Upon exposure, the PAG generates an acid that catalyzes a chemical change in the polymer, while the PBG generates a base. The generated base can neutralize the acid, providing precise control over the chemical reactions within the photoresist. utexas.edu This dual-component system allows for the creation of much finer features than traditional methods, effectively doubling the resolution. utexas.edu For this process to be effective, the rate of base generation must be slower than the rate of acid generation. utexas.edu
The mechanism of photobase generation for PBGs based on an o-nitrobenzyl carbamate scaffold is a well-understood photochemical process. The process for a compound like 2-nitrobenzyl dicyclohexylcarbamate can be described as follows:
Photoexcitation : Upon irradiation with UV light of a specific wavelength, the o-nitrobenzyl group absorbs a photon and is promoted to an excited state.
Intramolecular Hydrogen Abstraction : In the excited state, the molecule undergoes a rapid intramolecular rearrangement. The oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
Intermediate Formation : This rearrangement leads to the formation of a transient species known as an aci-nitro intermediate.
Cleavage and Base Release : The aci-nitro intermediate is unstable and subsequently undergoes cleavage. This fragmentation step releases dicyclohexylamine (B1670486) (a secondary amine), carbon dioxide (CO2), and an o-nitrosobenzaldehyde derivative.
The released dicyclohexylamine is the active base that diffuses through the polymer matrix of the photoresist to neutralize the photogenerated acid, thereby controlling the polymerization or deprotection reaction. utexas.edu
Advancements in Chiral Stationary Phases: The Untapped Potential of Dicyclohexylcarbamate Derivatives
Initial investigations into the applications of dicyclohexylcarbamate derivatives, specifically this compound, in the development of Chiral Stationary Phases (CSPs) for enantioseparation have revealed a notable gap in current scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific research has been identified that details the synthesis, characterization, or application of this compound as a chiral selector in chromatographic applications.
This absence of data suggests that while carbamate derivatives, in general, are a cornerstone in the field of chiral chromatography, the focus has predominantly been on derivatives containing aromatic or other bulky substituents that can provide the necessary steric and electronic interactions for effective chiral recognition.
The development of Chiral Stationary Phases is a critical area of research in analytical chemistry, enabling the separation of enantiomers, which is vital in the pharmaceutical, agrochemical, and food industries. The efficacy of a CSP is largely dependent on the chiral selector, the molecule responsible for differential interactions with the enantiomers of an analyte.
Commonly employed chiral selectors include polysaccharides (like cellulose (B213188) and amylose) derivatized with various functional groups, cyclodextrins, proteins, and synthetic polymers. Among the derivatizing agents for polysaccharides, aromatic carbamates such as phenylcarbamates have proven to be exceptionally effective due to their rigid structures and ability to form multiple types of interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking.
While the dicyclohexylcarbamate moiety offers a bulky and rigid structure, its potential for creating the specific interactions required for chiral recognition has not been explored in the available literature. Research in the field of CSPs is continuously evolving, with scientists exploring novel chiral selectors to improve separation efficiency, broaden applicability, and enhance the robustness of chromatographic methods. The lack of information on this compound in this context indicates that it is either an area yet to be investigated or that preliminary, unpublished studies may have shown limited potential.
Future research could potentially explore the synthesis of dicyclohexylcarbamate-derivatized polysaccharides or other scaffolds to evaluate their chiral recognition capabilities. Such studies would need to systematically assess their performance in separating a wide range of racemic compounds and compare their effectiveness against established CSPs.
Until such research is conducted and published, the role of this compound and its close derivatives in the development of chiral stationary phases remains an open question within the scientific community. Therefore, a detailed article with research findings and data tables on this specific compound's application in CSPs cannot be generated at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
